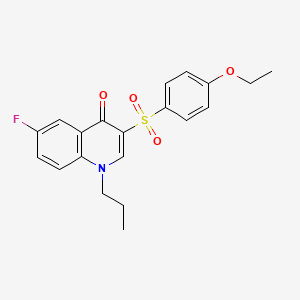

Ethyl 4-((6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

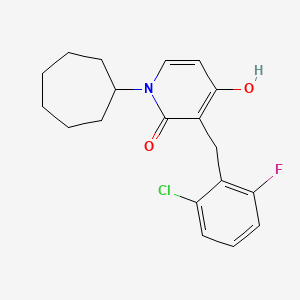

“Ethyl 4-((6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate” is a compound that contains a pyrrolidine ring and a quinoline moiety . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The quinoline moiety is a nitrogen-containing heterocycle that has unique roles in natural and synthetic chemistry and has various biological and pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a quinoline moiety. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The quinoline moiety displays different tautomeric forms .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has focused on synthesizing heterocyclic compounds with potential biological activities. Ethyl 4,4-difluoro-4-phenoxyacetoacetate, a related precursor, has been utilized to generate new heterocyclic compounds, including quinolin-2-one derivatives. These compounds are of interest due to their potential as biologically active heterocycles (Solodukhin et al., 2004).

Antibacterial Activity

The synthesis of fluorinated compounds related to "Ethyl 4-((6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate" has been explored for their high broad-spectrum antibacterial activities. For instance, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, a compound with structural similarities, demonstrated significant activity against both gram-positive and gram-negative bacteria (Stefancich et al., 1985).

Chemosensors for Metal Ions

Research into the development of chemosensors for metal ions has also been a significant application. A chemosensor utilizing a quinoline derivative exhibited remarkable fluorescence enhancement in the presence of Zn2+ ions in aqueous solution. This sensor demonstrated potential for practical applications in monitoring Zn2+ concentrations in biological and aqueous samples, highlighting the versatility of quinoline derivatives in sensor design (Park et al., 2015).

Photovoltaic Properties

The photovoltaic properties of quinoline derivatives have been explored, with studies on 4H-pyrano[3,2-c]quinoline derivatives showing promising results for organic–inorganic photodiode fabrication. These studies indicate the potential of such compounds in the development of new materials for photovoltaic applications, demonstrating their ability to convert light into electricity efficiently (Zeyada et al., 2016).

Future Directions

Mechanism of Action

Target of action

Compounds with a quinoline structure, like “Ethyl 4-((6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate”, are often associated with antimalarial activity. They are known to target the heme detoxification pathway in malaria parasites .

Mode of action

The quinoline moiety can intercalate into DNA, disrupting its structure and function. The pyrrolidine-1-carbonyl group might enhance the compound’s lipophilicity, aiding its passage through cell membranes .

Biochemical pathways

The compound could affect the heme detoxification pathway in malaria parasites, leading to accumulation of toxic heme and parasite death .

Pharmacokinetics

The ADME properties of such a compound would depend on various factors, including its lipophilicity, molecular size, and the presence of functional groups. The ethyl benzoate group in the compound might enhance its metabolic stability .

Result of action

The ultimate effect of the compound at the molecular and cellular level would depend on its specific targets and mode of action. For instance, if it targets the heme detoxification pathway in malaria parasites, it could lead to parasite death .

Action environment

Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For example, acidic conditions might enhance the compound’s solubility, potentially affecting its bioavailability .

Properties

IUPAC Name |

ethyl 4-[[6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O3/c1-2-30-23(29)15-5-8-17(9-6-15)26-21-18-13-16(24)7-10-20(18)25-14-19(21)22(28)27-11-3-4-12-27/h5-10,13-14H,2-4,11-12H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJOKHPDBFLHOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R)-3-Fluoropyrrolidin-1-yl]-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2563056.png)

![(Z)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino cyclopropanecarboxylate](/img/structure/B2563057.png)

![N-(3-Chlorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2563059.png)

![2-cyclohexyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2563064.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2563068.png)

![Ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2563071.png)

![ethyl 2-(3-tosylpropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2563073.png)